An In-depth Technical Guide on the Core Basic Properties of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
An In-depth Technical Guide on the Core Basic Properties of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is a multifunctional molecule of interest in chemical and pharmaceutical research due to its composite structure. It incorporates a benzotriazine heterocyclic system, which is a scaffold found in various biologically active compounds, linked via a flexible thioether bridge to a carboxylic acid. This unique combination of a potentially basic heterocyclic core and an acidic side chain suggests amphoteric properties, making a thorough understanding of its acid-base chemistry crucial for applications in drug design, formulation, and biological studies. This document provides a detailed overview of its predicted basic properties, methodologies for their experimental determination, and visual representations of its chemical behavior.
Predicted Physicochemical and Acid-Base Properties
The overall acid-base character of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is determined by two primary functional groups: the benzotriazine ring system and the terminal carboxylic acid.
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The Carboxylic Acid Group: The propionic acid tail, -(CH2)2-COOH, is the primary acidic center of the molecule. Carboxylic acids are well-characterized weak acids. The pKa of propionic acid is approximately 4.87[1][2]. The electron-withdrawing effects of the rest of the molecule are not expected to drastically alter this value. In aqueous solution, this group will exist in its deprotonated, anionic carboxylate form (-COO⁻) at physiological pH.
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The 4-Ketobenzotriazine Core: The 1,2,3-benzotriazin-4-one moiety contains nitrogen atoms that can act as proton acceptors (bases). The pKa of the parent compound, 1,2,3-benzotriazin-4(3H)-one, is reported to be 8.19[3]. This indicates that the ring system is weakly basic. Protonation would likely occur on one of the nitrogen atoms of the triazine ring.
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The Thioether Linkage: The methylene-thioether linkage (-CH2-S-) is generally considered to be chemically stable and does not significantly contribute to the acid-base properties of the molecule under normal physiological conditions.
Given these constituent parts, 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is predicted to be an amphoteric molecule, capable of acting as both an acid and a base. Its isoelectric point (pI) would be the pH at which the molecule carries no net electrical charge, and can be estimated from the pKa values of the acidic and basic groups.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C11H11N3O3S | Based on chemical structure |
| Molecular Weight | 265.29 g/mol | Based on chemical structure |
| Acidic pKa (pKa₁) | ~4.87 | Based on the pKa of propionic acid[1][2][4] |
| Basic pKa (pKa₂) | ~8.19 | Based on the pKa of 1,2,3-benzotriazin-4(3H)-one[3] |
| Predicted Isoelectric Point (pI) | ~6.53 | Calculated as (pKa₁ + pKa₂)/2 |
| Water Solubility | Predicted to be low in pure water, but soluble in alkaline and some organic solutions.[3] | Based on the properties of the parent benzotriazinone |
Experimental Protocols
To empirically validate the predicted properties of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, the following experimental protocols are proposed.
A plausible synthetic route would involve the nucleophilic substitution of a leaving group on the 4-ketobenzotriazine core with the thiol of 3-mercaptopropionic acid.
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Materials: 3-Chloromethyl-1,2,3-benzotriazin-4-one (or a similar precursor with a good leaving group at the 3-position), 3-mercaptopropionic acid, a suitable non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and an appropriate aprotic solvent (e.g., dimethylformamide or acetonitrile).
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Procedure:
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Dissolve 3-mercaptopropionic acid and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the 3-halomethyl-1,2,3-benzotriazin-4-one precursor dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH.
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Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
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The pKa values can be determined using potentiometric titration or UV-Vis spectrophotometry.
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Potentiometric Titration:
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Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol (B129727) or DMSO if solubility is an issue).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
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Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
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UV-Vis Spectrophotometry:
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Prepare a series of buffer solutions with a range of known pH values.
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Prepare a solution of the compound in each buffer.
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Measure the UV-Vis absorbance spectrum of each solution.
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Changes in the protonation state of the molecule will lead to changes in the absorbance spectrum.
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By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.
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Mandatory Visualizations
Caption: Predicted acid-base equilibria of the target molecule.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is a molecule with predicted amphoteric characteristics, possessing both a weakly acidic carboxylic acid group and a weakly basic benzotriazine ring system. This dual nature is critical for its behavior in biological systems and for the development of formulations. The provided theoretical data and experimental protocols offer a foundational framework for researchers and drug development professionals to empirically characterize this compound and explore its potential applications.
References
- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propionic acid | 79-09-4 [chemicalbook.com]
- 3. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the approximate pKa of propionic acid, CH3CH2CO2H? | Study Prep in Pearson+ [pearson.com]
